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Compound of Interest

Compound Name: BMS-986339

Cat. No.: B11929565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BMS-986339, a

potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist, in a preclinical mouse

model of nonalcoholic steatohepatitis (NASH). The protocols outlined below are based on the

known mechanism of action of BMS-986339 and established methodologies for inducing and

evaluating NASH in mice.

Mechanism of Action
BMS-986339 is an orally active agonist of the Farnesoid X Receptor, a nuclear receptor

primarily expressed in the liver and intestine.[1][2][3] FXR plays a critical role in regulating bile

acid, lipid, and glucose metabolism.[1][2][3] The therapeutic potential of BMS-986339 in NASH

is predicated on its ability to activate FXR, which in turn modulates key signaling pathways

involved in the pathogenesis of the disease.

A primary mechanism of action involves the FXR-FGF15 signaling axis. In the intestine,

activation of FXR by BMS-986339 induces the expression of Fibroblast Growth Factor 15

(FGF15), the mouse ortholog of human FGF19. FGF15 is then secreted into the portal

circulation and travels to the liver, where it binds to the FGF receptor 4 (FGFR4)/β-Klotho

complex on hepatocytes. This binding event triggers a signaling cascade that suppresses the

expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid

synthesis. The resulting reduction in bile acid synthesis helps to alleviate the lipotoxicity
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associated with NASH. BMS-986339 has demonstrated a tissue-selective effect, with a more

pronounced induction of Fgf15 in the ileum compared to the liver.[1][2][3]

Signaling Pathway
Caption: FXR-FGF15 Signaling Pathway Activated by BMS-986339.

Experimental Protocols
The following protocols describe a proposed study to evaluate the efficacy of BMS-986339 in a

diet-induced mouse model of NASH. The Choline-Deficient, L-Amino Acid-Defined, High-Fat

Diet (CDAHFD) model is recommended as it effectively recapitulates the key histological

features of human NASH, including steatosis, inflammation, and fibrosis.

Experimental Workflow

NASH Induction Phase Treatment Phase Endpoint Analysis

Acclimatization
(1 week)

CDAHFD Feeding
(6-8 weeks)

BMS-986339 or Vehicle
Administration (Oral Gavage)

(4-8 weeks)
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- Blood (ALT, AST)

- Liver (Histology, Gene Expression)
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Caption: Experimental Workflow for Evaluating BMS-986339 in a NASH Mouse Model.

Animal Model and NASH Induction
Animal Strain: C57BL/6J mice (male, 8-10 weeks old) are a commonly used strain for diet-

induced NASH models.

Housing: House mice in a temperature- and light-controlled environment with ad libitum

access to food and water.

Acclimatization: Allow a one-week acclimatization period before the start of the study.

Diet:
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Control Group: Feed a standard chow diet.

NASH and Treatment Groups: Feed a Choline-Deficient, L-Amino Acid-Defined, High-Fat

Diet (CDAHFD, e.g., A06071302, Research Diets Inc.) to induce NASH. This diet is

typically low in methionine and contains a high percentage of fat (e.g., 60 kcal%).

Induction Period: A 6 to 8-week period of CDAHFD feeding is generally sufficient to induce

steatohepatitis and early fibrosis.

BMS-986339 Administration
Formulation: Prepare BMS-986339 in a suitable vehicle for oral administration (e.g., 0.5%

methylcellulose in water).

Dosage: Based on a study in a mouse bile duct ligation (BDL) model, a dosage range of 1 to

10 mg/kg body weight, administered once daily, is a reasonable starting point for a NASH

study. A dose-response study is recommended.

Route of Administration: Oral gavage is the preferred route for consistent delivery.

Treatment Groups:

Control: Standard chow + Vehicle.

NASH Vehicle: CDAHFD + Vehicle.

BMS-986339 Low Dose: CDAHFD + BMS-986339 (e.g., 1 mg/kg).

BMS-986339 Mid Dose: CDAHFD + BMS-986339 (e.g., 3 mg/kg).

BMS-986339 High Dose: CDAHFD + BMS-986339 (e.g., 10 mg/kg).

Treatment Duration: A treatment period of 4 to 8 weeks is suggested to assess the

therapeutic effects on established NASH.

Endpoint Analysis
At the end of the treatment period, euthanize the mice and collect blood and liver samples for

analysis.
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Blood Analysis:

Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase

(AST) as markers of liver injury.

Liver Analysis:

Gross Morphology: Record liver weight and calculate the liver-to-body weight ratio.

Histopathology:

Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.

Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis,

inflammation, and hepatocyte ballooning.

Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen

deposition as a measure of fibrosis.

Calculate the NAFLD Activity Score (NAS) and fibrosis stage according to the criteria

established by the NASH Clinical Research Network.

Biochemical Analysis:

Homogenize a portion of the liver to measure triglyceride content.

Gene Expression Analysis (RT-qPCR):

Isolate RNA from a portion of the liver and ileum.

Analyze the expression of key genes involved in the FXR pathway and fibrosis, such as

Fgf15, Shp, Cyp7a1, Col1a1, and Timp1.

Data Presentation
All quantitative data should be summarized in tables to facilitate comparison between treatment

groups.
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Table 1: Proposed Quantitative Endpoints for BMS-986339 Efficacy Study
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Parameter
Control
(Chow +
Vehicle)

NASH
(CDAHFD +
Vehicle)

BMS-
986339 (1
mg/kg)

BMS-
986339 (3
mg/kg)

BMS-
986339 (10
mg/kg)

Body Weight

(g)

Liver Weight

(g)

Liver/Body

Weight Ratio

Serum ALT

(U/L)

Serum AST

(U/L)

Liver

Triglycerides

(mg/g)

NAFLD

Activity Score

(NAS)

Steatosis (0-

3)

Lobular

Inflammation

(0-3)

Hepatocyte

Ballooning (0-

2)

Fibrosis

Stage (0-4)

Hepatic

Col1a1
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mRNA

Ileal Fgf15

mRNA

Note: The values in this table are placeholders and should be populated with experimental

data. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to

determine significant differences between groups.

Conclusion
BMS-986339 represents a promising therapeutic agent for the treatment of NASH due to its

potent and selective activation of the FXR signaling pathway. The protocols provided here offer

a robust framework for evaluating its efficacy in a preclinical NASH mouse model. Careful

execution of these experiments and thorough analysis of the resulting data will be crucial in

determining the translational potential of BMS-986339 for human NASH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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